molecular formula C9H12FNO2 B12976244 (S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol

(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol

Cat. No.: B12976244
M. Wt: 185.20 g/mol
InChI Key: FQHNCIRODQYJLS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxypropyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol typically involves several steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Fluorination: Introduction of the fluorine atom at the 2-position of the phenol ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Hydroxypropylation: The hydroxypropyl group is added via a multi-step process involving protection and deprotection strategies to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, and alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways related to inflammation, pain, or cellular signaling.

    Binding: The compound binds to its target through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-Amino-3-hydroxypropyl)phenol: Similar structure but lacks the fluorine atom.

    (S)-5-(1-Amino-3-hydroxypropyl)-3-fluorophenol: Fluorine atom positioned differently on the phenol ring.

    (S)-5-(1-Amino-2-hydroxypropyl)-2-fluorophenol: Variation in the position of the hydroxy group.

Uniqueness

(S)-5-(1-Amino-3-hydroxypropyl)-2-fluorophenol is unique due to the specific positioning of the fluorine atom and the hydroxypropyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

5-[(1S)-1-amino-3-hydroxypropyl]-2-fluorophenol

InChI

InChI=1S/C9H12FNO2/c10-7-2-1-6(5-9(7)13)8(11)3-4-12/h1-2,5,8,12-13H,3-4,11H2/t8-/m0/s1

InChI Key

FQHNCIRODQYJLS-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)O)F

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.